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molecular formula C19H18 B2720662 9,9-Diallylfluorene CAS No. 14966-05-3

9,9-Diallylfluorene

Cat. No. B2720662
M. Wt: 246.353
InChI Key: CYIHFQGZMRVBPF-UHFFFAOYSA-N
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Patent
US07956145B2

Procedure details

There were put 10 g of fluorene manufactured by Wako Pure Chemical Industries, Ltd. and 10.1 g of potassium tert-butoxide manufactured by Aldrich Chemical Company in a 200 mL-round bottom flask, and 120 mL of dry N,N-dimethylformaide manufactured by Wako Pure Chemical Industries, Ltd. were added thereto. While stirring the resultant mixture in a nitrogen atmosphere at 50° C., 5.86 mL of allyl chloride manufactured by Kanto Chemical Co., Inc. were added dropwise thereto over 2 hours. The mixture was stirred at 50° C. for 8 hours. Additional 10.1 g of potassium tert-butoxide manufactured by Aldrich Chemical Company were added thereto, and then additional 5.86 mL of allyl chloride manufactured by Kanto Chemical Co., Inc. were added dropwise thereto over 2 hours. The mixture was stirred overnight at 50° C. The obtained reaction mixture was added to 900 mL of water, and then 300 mL of hexane were added thereto. The organic layer thereof was subjected to extraction with ether three times, and the extract was washed with water four times. The washed extract was further washed with diluted hydrochloric acid, and then with water in this order. The further washed extract was dried over anhydrous magnesium sulfate manufactured by Nacalai Tesque, Inc. The dried extract was subjected to removal of the solvent by distillation, and the resultant liquid was distilled in vacuo, thereby obtaining 12.8 g 9,9-diallylfluorene at 90° C. under 4 mmHg as yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.86 mL
Type
reactant
Reaction Step Four
Quantity
10.1 g
Type
reactant
Reaction Step Five
Quantity
5.86 mL
Type
reactant
Reaction Step Six
Name
Quantity
900 mL
Type
reactant
Reaction Step Seven
Quantity
300 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[CH2:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.C[C:15]([CH3:18])([O-])[CH3:16].[K+].[CH2:20](Cl)[CH:21]=[CH2:22].O>CCCCCC>[CH2:16]([C:12]1([CH2:22][CH:21]=[CH2:20])[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)[CH:15]=[CH2:18] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3CC12
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5.86 mL
Type
reactant
Smiles
C(C=C)Cl
Step Five
Name
Quantity
10.1 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Six
Name
Quantity
5.86 mL
Type
reactant
Smiles
C(C=C)Cl
Step Seven
Name
Quantity
900 mL
Type
reactant
Smiles
O
Step Eight
Name
Quantity
300 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
were added dropwise
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
were added dropwise
WAIT
Type
WAIT
Details
over 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight at 50° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The obtained reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The organic layer thereof was subjected to extraction with ether three times
WASH
Type
WASH
Details
the extract was washed with water four times
EXTRACTION
Type
EXTRACTION
Details
The washed extract
WASH
Type
WASH
Details
was further washed with diluted hydrochloric acid
WASH
Type
WASH
Details
The further washed
EXTRACTION
Type
EXTRACTION
Details
extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous magnesium sulfate
EXTRACTION
Type
EXTRACTION
Details
The dried extract
CUSTOM
Type
CUSTOM
Details
was subjected to removal of the solvent by distillation
DISTILLATION
Type
DISTILLATION
Details
the resultant liquid was distilled in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)C1(C2=CC=CC=C2C=2C=CC=CC12)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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